6-bromo-8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of benzofuro-pyrimidine derivatives. These compounds are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties. The molecular structure of this compound features a fused benzofuran and pyrimidine ring system, which contributes to its unique chemical behavior and reactivity.
The compound can be classified under heterocyclic compounds, specifically as a benzofuro-pyrimidine derivative. It is identified by its molecular formula and has a molecular weight of 284.52 g/mol . The presence of bromine and chlorine substituents enhances its reactivity, making it a target for various synthetic and biological studies.
The synthesis of 6-bromo-8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves several steps, including halogenation and cyclization reactions. A common method includes the following steps:
The yield and purity of the synthesized compound can be improved through recrystallization techniques from appropriate solvents .
6-bromo-8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or for synthesizing analogs for biological testing .
The mechanism of action for compounds like 6-bromo-8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors:
Data from docking studies suggest that derivatives exhibit varying degrees of inhibition against different bacterial strains, with minimum inhibitory concentration values indicating effective antimicrobial properties .
The physical properties of 6-bromo-8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one include:
Chemical properties include:
6-bromo-8-chloro benzofuro[3,2-d]pyrimidin-4(3H)-one has potential applications in various fields:
Benzofuran-pyrimidine hybrids represent a strategically important class of heterocyclic compounds in contemporary drug discovery, combining the versatile pharmacological profiles of both structural motifs. The benzofuran scaffold is extensively found in natural products and synthetic bioactive molecules, demonstrating broad biological properties including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities [2] [4]. When fused with the pyrimidine ring—a key component of nucleic acids and numerous therapeutic agents—these hybrids exhibit enhanced and often unique biological activities due to synergistic effects.
The molecular architecture of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives provides exceptional opportunities for structural diversification and target modulation. This scaffold features multiple sites amenable to chemical modification, allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and steric parameters to optimize drug-target interactions. The planar polycyclic system enables efficient π-π stacking interactions with biological macromolecules, while the pyrimidine carbonyl and benzofuran oxygen atoms serve as hydrogen bond acceptors, facilitating recognition by enzyme active sites [9].
Recent research has demonstrated the significant therapeutic potential of benzofuropyrimidine hybrids. Novel 2-mercapto-8-nitro[1]benzofuro[3,2-d]pyrimidine derivatives have been synthesized and evaluated for antimicrobial activity against gram-positive and gram-negative pathogens, showing promising efficacy comparable to reference standards [9]. The synthetic pathway to these compounds typically begins with 2-hydroxy-5-nitrobenzonitrile, which undergoes sequential transformations including cyclization with α-haloketones, followed by reaction with ammonium thiocyanate and acetyl chloride to form intermediate thioureido derivatives. Subsequent heterocyclization and functionalization yield the target benzofuropyrimidine hybrids:
Molecular docking studies of these hybrids reveal significant interactions with microbial target proteins, particularly through hydrogen bonding and hydrophobic interactions. The binding orientations observed in silico provide crucial insights for structure-based optimization, demonstrating how specific substituents enhance complementarity with biological targets [9].
Table 1: Bioactive Benzofuropyrimidine Hybrids and Their Pharmacological Applications
Compound Structural Features | Biological Activity | Molecular Targets/Mechanisms | Reference |
---|---|---|---|
4-Methyl-8-nitro[1]benzofuro[3,2-d]pyrimidine-2-thiol | Antimicrobial | Microbial enzyme inhibition | [9] |
4-Aryl substituted benzofuropyrimidines | Antibacterial (Gram-positive pathogens) | DNA gyrase/topoisomerase IV | [9] |
Sulfanyl acetic acid derivatives | Antifungal | Cell wall biosynthesis enzymes | [9] |
6-Benzofurylpurine derivatives | Antitubercular (IC₉₀ < 0.60 μM) | Mycobacterium tuberculosis H37Rv inhibition | [2] [4] |
2-(4-Methoxy-2-methylphenyl)-3H-benzofurobenzofuran | Antimycobacterial (MIC 3.12 μg/mL) | Selective targeting with low cytotoxicity | [2] [4] |
Beyond antimicrobial applications, benzofuran-pyrimidine hybrids show considerable promise in oncology drug development. The structural similarity of these compounds to purine nucleotides facilitates interactions with kinases and other ATP-binding proteins involved in cancer cell proliferation. Hybrid molecules containing benzofuroxan (benzofurazan 1-oxide) and aminothiazole scaffolds demonstrate selective activity against tumor cell lines, inducing apoptosis through mitochondrial pathways while exhibiting lower toxicity to normal cells compared to conventional chemotherapeutic agents like tamoxifen [6]. The benzofuro[3,2-d]pyrimidine core serves as a multistage tyrosine kinase inhibitor scaffold, with several derivatives advancing to clinical trials [9].
Halogen atoms, particularly bromine and chlorine, play crucial roles in enhancing the bioactivity and optimizing the physicochemical properties of heterocyclic compounds. The strategic incorporation of halogen substituents at specific positions on the benzofuropyrimidine scaffold significantly influences molecular interactions with biological targets through steric, electronic, and hydrophobic effects. The compound 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one exemplifies this rational design approach, featuring two distinct halogens at positions 6 and 8 of the fused ring system.
The bromine and chlorine atoms in this molecule contribute to bioactivity through multiple mechanisms:
Position-specific effects are particularly evident in benzofuropyrimidine systems. Molecular modeling studies indicate that halogen substitution at positions 6 and 8 of the benzofuran ring optimizes interactions with target proteins while minimizing steric clashes. This positioning allows the halogens to project into hydrophobic subpockets of enzyme binding sites, as demonstrated in docking studies of similar halogenated benzofuran derivatives with Mycobacterium tuberculosis DNA gyrase B [2] [4]. The 6,8-dihalogenation pattern creates a balanced electronic distribution that stabilizes the molecule in the binding cavity through complementary electrostatic interactions.
Table 2: Influence of Halogen Position and Identity on Benzofuropyrimidine Bioactivity
Halogen Position | Halogen Type | Biological Impact | Structural Rationale |
---|---|---|---|
C6 position | Bromine | Enhanced antimycobacterial activity | Optimal halogen bonding with Arg141 in DNA gyrase B active site |
C8 position | Chlorine | Improved selectivity index | Complementary hydrophobic interactions with Val128, Ile171 residues |
C6-C8 dihalogenation | Bromo-chloro pair | Synergistic activity against resistant strains | Simultaneous optimization of electronic and steric properties |
C6 position | Fluorine | Reduced activity compared to Br/Cl | Insufficient hydrophobic surface and polarizability |
C7 position | Chlorine | Moderate activity enhancement | Suboptimal orientation for binding pocket complementarity |
Structure-activity relationship (SAR) studies of benzofuran derivatives reveal that halogen identity and position significantly influence pharmacological properties. For instance, 7-chloro-4,6-dinitrobenzofuroxan demonstrates enhanced reactivity with nucleophiles compared to non-halogenated analogs, facilitating the synthesis of bioactive hybrids [6]. In antimicrobial benzofuran derivatives, compounds featuring hydroxyl groups at C-3 and C-4 positions demonstrated excellent antibacterial activity against Staphylococcus aureus and MRSA (MIC₈₀ values of 0.39-0.78 μg/mL), while halogen substituents at other positions showed variable effects [2] [4]. This positional dependence underscores the precision required in molecular design.
The electronic effects of halogen substituents extend beyond simple electrostatic interactions. Bromine's electron-donating resonance capability (+R effect) in conjugated systems can influence the electron density of the entire benzofuropyrimidine system, potentially affecting its ability to participate in charge-transfer interactions with biological targets. The combined bromo-chloro substitution in 6-bromo-8-chloro derivatives creates an electronic asymmetry that may facilitate specific dipole-dipole interactions with target proteins, contributing to the compound's unique bioactivity profile.
The significant commercial value and synthetic importance of halogenated benzofuropyrimidines is evidenced by the market prices of similar compounds. For example, 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one is available at $925.31/gram, reflecting both the complexity of synthesis and the pharmacological potential of such halogenated heterocycles [5]. This commercial interest further validates the strategic importance of halogenation in developing high-value bioactive compounds.
Table 3: Key Halogenated Benzofuran and Benzofuropyrimidine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Features |
---|---|---|---|---|
6-Bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | - | C₁₀H₅BrClN₂O₂ | 299.52 | Bromo-chloro substitution at C6-C8 positions |
8-Bromo[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | CID 135461314 | C₁₀H₅BrN₂O₂ | 273.07 | Monobromo substitution at C8 position |
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | CID 54758737 | C₈H₇BrFNO | 232.05 | Bromo-fluoro combination |
6-Bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one | 81258-18-6 | C₉H₆BrClO₂ | 261.5 | Bromo-chloro substituted chromanone |
7-Chloro-4,6-dinitrobenzofuroxan | - | C₆HClN₃O₅ | 234.54 | Chloro-dinitro benzofuroxan derivative |
Concluding Remarks
The strategic design of 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one exemplifies modern approaches to optimizing heterocyclic scaffolds for pharmacological applications. The benzofuran-pyrimidine hybrid core provides a versatile framework with demonstrated bioactivity across therapeutic areas, while the specific halogenation pattern at C6 and C8 enhances target interactions through complementary steric, electronic, and hydrophobic effects. Continued exploration of this chemical space, guided by structure-activity relationship studies and molecular modeling, promises to yield novel therapeutic agents addressing unmet medical needs, particularly in infectious diseases and oncology. The precise halogen positioning in this compound represents a sophisticated approach to balancing multiple physicochemical parameters for optimal bioactivity—a paradigm that extends beyond this specific molecule to inform broader medicinal chemistry design principles.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: